4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane 4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
Brand Name: Vulcanchem
CAS No.: 2580217-59-8
VCID: VC4927232
InChI: InChI=1S/C7H10FIO/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5H2
SMILES: C1C2(CC1(OC2)CI)CF
Molecular Formula: C7H10FIO
Molecular Weight: 256.059

4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

CAS No.: 2580217-59-8

Cat. No.: VC4927232

Molecular Formula: C7H10FIO

Molecular Weight: 256.059

* For research use only. Not for human or veterinary use.

4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane - 2580217-59-8

Specification

CAS No. 2580217-59-8
Molecular Formula C7H10FIO
Molecular Weight 256.059
IUPAC Name 4-(fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
Standard InChI InChI=1S/C7H10FIO/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5H2
Standard InChI Key HQTMLUYNCJRDRJ-UHFFFAOYSA-N
SMILES C1C2(CC1(OC2)CI)CF

Introduction

Chemical Identity and Structural Properties

The molecular formula of 4-(fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is C₇H₁₀FIO, with a molecular weight of 256.06 g/mol . Key structural features include:

  • A bicyclo[2.1.1]hexane core with an oxygen atom bridging positions 1 and 2.

  • A fluoromethyl (-CH₂F) group at position 4.

  • An iodomethyl (-CH₂I) group at position 1.

The compound’s SMILES notation (FCC12COC(C1)(C2)CI) and InChIKey (HQTMLUYNCJRDRJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . Computational predictions estimate a boiling point of 222–225°C and a density of 1.98 g/cm³, though experimental validation remains pending .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via iodocyclization, a method widely employed for constructing strained bicyclic frameworks . A general approach involves:

  • Cyclization Precursors: Starting with a suitably substituted cyclopropane or cyclobutane derivative.

  • Iodine Incorporation: Introducing iodine via electrophilic substitution or radical-mediated pathways.

  • Fluoromethylation: Installing the fluoromethyl group using fluorinating agents like Selectfluor® or DAST .

This strategy aligns with broader methodologies for 2-oxabicyclo[2.1.1]hexanes, where iodine serves as both a directing group and a functional handle for downstream modifications .

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Iodomethyl Group:

    • Undergoes nucleophilic substitution (e.g., with amines or thiols) .

    • Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) when converted to a boronic ester .

  • Fluoromethyl Group:

    • Exhibits electron-withdrawing effects, stabilizing adjacent carbocations.

    • Resists oxidation, making it a robust substituent in harsh reaction conditions .

The strained bicyclic core also facilitates ring-opening reactions under acidic or basic conditions, yielding diols or other functionalized products .

Applications in Medicinal Chemistry

Drug and Agrochemical Development

The compound’s derivatives are integral to five drugs and three agrochemicals currently in development . Examples include:

  • Antiviral Agents: Leveraging the iodine atom for halogen bonding with viral proteases.

  • Herbicides: Utilizing the fluoromethyl group to enhance soil persistence and uptake .

PropertyValueSource
Molecular Weight256.06 g/mol
Density1.979 ± 0.06 g/cm³ (Predicted)
Boiling Point222.0 ± 13.0°C (Predicted)
Storage Temperature-70°C
AppearanceLiquid

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